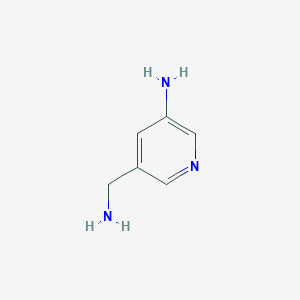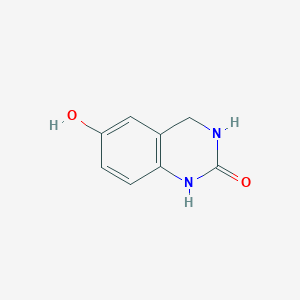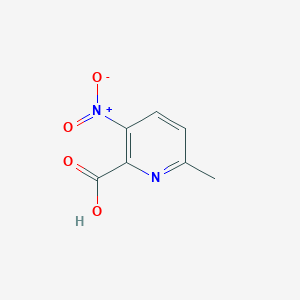
5-(Aminométhyl)pyridin-3-amine
Vue d'ensemble
Description
5-(Aminomethyl)pyridin-3-amine is a chemical compound with the molecular formula C6H9N3. It is a pale-yellow to yellow-brown solid . It is also known as 3-Pyridinamine .
Molecular Structure Analysis
The molecular structure of 5-(Aminomethyl)pyridin-3-amine consists of a pyridine ring with an aminomethyl group attached at the 5-position and an amine group at the 3-position .Physical and Chemical Properties Analysis
5-(Aminomethyl)pyridin-3-amine is a pale-yellow to yellow-brown solid . It has a molecular weight of 196.08 . The compound is soluble in water .Applications De Recherche Scientifique
Chimie Médicinale : Inhibiteurs de BACE1 pour la maladie d’Alzheimer
5-(Aminométhyl)pyridin-3-amine : joue un rôle significatif dans la conception de médicaments en raison de sa basicité, de sa solubilité dans l’eau, de sa stabilité et de sa capacité à former des liaisons hydrogène. Sa petite taille moléculaire lui permet d’agir comme un bioisostère pour les amines, les amides et les cycles benzéniques. Une application notable est le développement d’inhibiteurs de BACE1, qui sont des agents thérapeutiques potentiels pour la maladie d’Alzheimer. L’échafaudage pyridine de ce composé contribue à l’inhibition de la β-sécrétase, une enzyme impliquée dans la formation de plaques amyloïdes dans le cerveau .
Traitement des maladies auto-immunes
Les dérivés du composé sont utilisés en pratique clinique pour traiter les maladies auto-immunes telles que la polyarthrite rhumatoïde, la rectocolite hémorragique et la maladie de Crohn. Cela est dû à sa capacité à former des conjugués avec d’autres agents thérapeutiques, améliorant ainsi leur solubilité et leur efficacité .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
5-(Aminomethyl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyridoxal phosphate-dependent enzymes, which are crucial for amino acid metabolism. The nature of these interactions often involves the formation of Schiff bases, which facilitate the catalytic activity of these enzymes .
Cellular Effects
The effects of 5-(Aminomethyl)pyridin-3-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K/mTOR signaling pathway, which is vital for cell growth and survival . Additionally, 5-(Aminomethyl)pyridin-3-amine can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 5-(Aminomethyl)pyridin-3-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases, thereby affecting downstream signaling pathways . Additionally, 5-(Aminomethyl)pyridin-3-amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(Aminomethyl)pyridin-3-amine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. Studies have shown that 5-(Aminomethyl)pyridin-3-amine remains stable under specific conditions but may degrade when exposed to light or extreme pH levels . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
In animal models, the effects of 5-(Aminomethyl)pyridin-3-amine vary with different dosages. At lower doses, it has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
5-(Aminomethyl)pyridin-3-amine is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, which are crucial for its metabolism . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 5-(Aminomethyl)pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been found to interact with organic cation transporters, which facilitate its uptake into cells . Once inside the cell, 5-(Aminomethyl)pyridin-3-amine can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 5-(Aminomethyl)pyridin-3-amine is critical for its function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can also influence its targeting to specific organelles, thereby affecting its activity and function.
Propriétés
IUPAC Name |
5-(aminomethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFJYLZAHUEGGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652149 | |
| Record name | 5-(Aminomethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754129-80-1 | |
| Record name | 5-(Aminomethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, 2-[(hexyloxy)methyl]-](/img/structure/B1387113.png)



![1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B1387119.png)

![3-Chloro-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B1387123.png)

![ethyl 1-ethyl-4-(4-fluorophenoxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1387128.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid](/img/structure/B1387131.png)
![1-[2-(Methylsulfonyl)-4-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1387132.png)


